molecular formula C16H17NO3 B5231642 2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide CAS No. 847571-78-2

2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide

Cat. No.: B5231642
CAS No.: 847571-78-2
M. Wt: 271.31 g/mol
InChI Key: NEMOSCRCJWXSPN-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenoxy)-N-phenylacetamide is a chemical compound for research and development. The phenoxyacetamide scaffold is recognized in medicinal chemistry as a privileged structure for exploring biological activity . While specific pharmacological data for this exact molecule is limited in the public domain, structural analogs featuring the phenoxyacetamide core are under investigation for various therapeutic targets. Notably, recent scientific literature highlights related compounds where this moiety contributes to potent inhibition of the α-glucosidase enzyme, a key target in managing type 2 diabetes . Other research on phenoxyacetamide-thiazole hybrids demonstrates their potential as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes . This suggests 2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide serves as a valuable intermediate for synthesizing novel compounds and a chemical tool for probing biochemical pathways, particularly in hit-to-lead optimization and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12-8-9-14(15(10-12)19-2)20-11-16(18)17-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMOSCRCJWXSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847571-78-2
Record name 2-(2-METHOXY-4-METHYLPHENOXY)-N-PHENYLACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide typically involves the reaction of 2-methoxy-4-methylphenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the acetamide by the action of ammonia or an amine.

Industrial Production Methods

Industrial production of 2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-formyl-4-methylphenoxy)-N-phenylacetamide or 2-(2-carboxy-4-methylphenoxy)-N-phenylacetamide.

    Reduction: Formation of 2-(2-methoxy-4-methylphenoxy)-N-phenylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Discussion: Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups: Nitro (-NO₂) and fluoro (-F) substituents enhance antitubercular and anticancer activities by increasing electrophilicity and target binding . Methoxy (-OCH₃), an electron-donating group, may reduce potency in these contexts but improve solubility.
  • Steric Effects : Bulky groups (e.g., triazolylthio in compound 4h) enhance enzyme inhibition by fitting into hydrophobic binding pockets .
  • Hybrid Scaffolds : Incorporating heterocycles (e.g., oxadiazole, triazole) amplifies bioactivity through multi-target interactions .

Biological Activity

2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 847571-78-2

The compound features a phenoxy group, which is known to enhance biological activity through interactions with various biomolecules.

Biological Activity Overview

Research has indicated that 2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.
  • Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as α-glucosidase, which is relevant for managing diabetes by controlling blood sugar levels.

The biological activity of 2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide can be attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The compound's structure allows it to bind effectively to active sites of enzymes, inhibiting their function. For example, in vitro studies have shown an IC50 value of approximately 26.0 µM against α-glucosidase, indicating strong inhibitory potential .
  • Antioxidant Mechanism : The presence of methoxy and methyl groups enhances the electron-donating ability of the molecule, facilitating its role as an antioxidant by neutralizing reactive oxygen species (ROS).

Study 1: Antimicrobial Activity

A study conducted on various derivatives including 2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting potential use in treating infections .

Study 2: Antioxidant Potential

In a comparative analysis using DPPH and ABTS assays, the compound exhibited a notable ability to reduce oxidative stress markers in cell cultures. The results indicated that higher concentrations led to a significant decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation .

Study 3: Enzyme Inhibition

Research involving α-glucosidase inhibition showed that the compound effectively reduces glucose absorption in the intestines. This mechanism is critical for diabetes management, as it helps maintain lower blood sugar levels post-meal .

Data Summary Table

Activity TypeObserved EffectIC50 Value (µM)Reference
AntimicrobialInhibitory against bacterial strains< MIC of controls
AntioxidantReduces oxidative stressN/A
Enzyme Inhibitionα-glucosidase inhibition26.0

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